(R)-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate
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Overview
Description
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate is a complex organic compound that serves as an intermediate in various chemical syntheses. It is particularly noted for its role in the synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol, which is used in studies involving platelet-derived growth factor and diacylglycerol phosphorylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate typically involves multiple steps. One common method includes the esterification of ®-2-Hydroxy-3-(stearoyloxy)propane-1-sulfonate with triethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols .
Scientific Research Applications
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in studies related to platelet-derived growth factor and diacylglycerol phosphorylation.
Industry: The compound is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism by which ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a protein kinase C activator, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(Prop-1-en-2-yloxy)-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate: This compound is an intermediate for the synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol.
N,N-dimethyl-3-(triethylsilyl)propane-1-amine: Used in the synthesis of surfactants.
Uniqueness
What sets ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate apart is its specific role in biochemical studies involving platelet-derived growth factor and its potential as a protein kinase C activator.
Properties
Molecular Formula |
C27H56O7SSi |
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Molecular Weight |
552.9 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-triethylsilyloxysulfonyloxypropyl] octadecanoate |
InChI |
InChI=1S/C27H56O7SSi/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(29)32-24-26(28)25-33-35(30,31)34-36(6-2,7-3)8-4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 |
InChI Key |
FNEYJNNIXLTWMH-AREMUKBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COS(=O)(=O)O[Si](CC)(CC)CC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[Si](CC)(CC)CC)O |
Origin of Product |
United States |
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